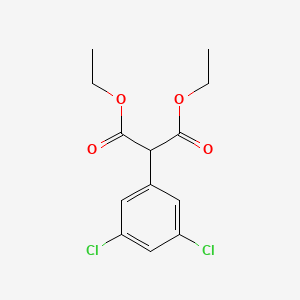Diethyl 2-(3,5-dichlorophenyl)malonate
CAS No.: 1186194-50-2
Cat. No.: VC7663647
Molecular Formula: C13H14Cl2O4
Molecular Weight: 305.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1186194-50-2 |
|---|---|
| Molecular Formula | C13H14Cl2O4 |
| Molecular Weight | 305.15 |
| IUPAC Name | diethyl 2-(3,5-dichlorophenyl)propanedioate |
| Standard InChI | InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3 |
| Standard InChI Key | XMEBTNUDNVIYJG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Diethyl 2-(3,5-dichlorophenyl)malonate has the molecular formula C₁₃H₁₄Cl₂O₄ and a molecular weight of 305.16 g/mol . Its IUPAC name, diethyl 2-(3,5-dichlorophenyl)propanedioate, reflects the malonate core esterified with ethyl groups and substituted with a 3,5-dichlorophenyl moiety. The SMILES notation, CCOC(=O)C(C(=O)OCC)C1=CC(=CC(=C1)Cl)Cl, delineates the connectivity of its functional groups .
The compound’s structure confers distinct electronic and steric properties. The electron-withdrawing chlorine atoms at the 3 and 5 positions enhance the electrophilicity of the malonate core, facilitating nucleophilic substitutions and condensations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄Cl₂O₄ | |
| Molecular Weight (g/mol) | 305.16 | |
| Purity | ≥97% | |
| CAS Number | 1186194-50-2 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of diethyl 2-(3,5-dichlorophenyl)malonate typically involves a base-catalyzed alkylation of diethyl malonate with 3,5-dichlorobenzyl chloride. Sodium ethoxide is commonly employed to deprotonate the malonate’s α-hydrogen, generating an enolate that attacks the electrophilic benzyl chloride . The reaction proceeds under anhydrous conditions in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Reaction Scheme:
Industrial-scale production optimizes yield (>85%) through continuous flow reactors and in-line purification techniques like fractional distillation .
Purification and Characterization
Crude product is purified via recrystallization from ethanol or column chromatography . Purity is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound’s ¹H NMR spectrum exhibits characteristic signals for ethyl ester protons (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 7.2–7.5 ppm, doublets).
Reactivity and Functionalization
Nucleophilic Substitutions
The malonate’s α-carbon is highly reactive, enabling Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated esters. For example, reaction with benzaldehyde yields a cinnamate derivative, a precursor to anticoagulant agents.
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester groups hydrolyze to form 3,5-dichlorophenylmalonic acid, which undergoes decarboxylation at elevated temperatures (150–200°C) to produce 3,5-dichlorophenylacetic acid . This pathway is critical in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 2: Common Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| 3,5-Dichlorophenylacetic acid | NSAID precursor | |
| α,β-Unsaturated esters | Anticoagulant intermediates |
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
The dichlorophenyl moiety enhances binding affinity to enzyme active sites. Diethyl 2-(3,5-dichlorophenyl)malonate has been investigated as a competitive inhibitor of acetylcholinesterase (AChE), with IC₅₀ values comparable to rivastigmine. Its lipophilicity improves blood-brain barrier penetration, making it a candidate for Alzheimer’s disease therapeutics .
Agrochemical Intermediates
In agrochemistry, this compound is alkylated to produce herbicides such as 3,5-dichlorophenoxyacetic acid derivatives, which disrupt auxin signaling in broadleaf weeds .
Comparison with Structural Analogues
Table 3: Substituent Effects on Reactivity
| Compound | Substituent Position | Melting Point (°C) | Reactivity (Relative) |
|---|---|---|---|
| Diethyl 2-(3,5-dichlorophenyl)malonate | 3,5 | 98–102 | High |
| Diethyl 2-(2,4-dichlorophenyl)malonate | 2,4 | 85–89 | Moderate |
| Diethyl 2-(3,4-dichlorophenyl)malonate | 3,4 | 92–96 | High |
The 3,5-dichloro substitution maximizes steric accessibility to the malonate core, enhancing reactivity in nucleophilic additions compared to 2,4- and 3,4-isomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume